molecular formula C16H17ClN2O2 B12169860 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one

3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one

Cat. No.: B12169860
M. Wt: 304.77 g/mol
InChI Key: NSACMBPFOQSRKI-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The azepane moiety, a seven-membered nitrogen-containing ring, is attached to the quinoline structure via a carbonyl group. The presence of a chlorine atom at the 7th position of the quinoline ring further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Attachment of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated quinoline with azepane in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect cellular pathways related to cell proliferation, apoptosis, and DNA repair, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one can be compared with other quinoline derivatives:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group instead of the azepane moiety.

    7-Chloroquinoline: A simpler compound with only the chlorine substituent on the quinoline ring.

Uniqueness: : The presence of the azepane moiety and the specific substitution pattern in this compound distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-7-chloro-1H-quinolin-4-one

InChI

InChI=1S/C16H17ClN2O2/c17-11-5-6-12-14(9-11)18-10-13(15(12)20)16(21)19-7-3-1-2-4-8-19/h5-6,9-10H,1-4,7-8H2,(H,18,20)

InChI Key

NSACMBPFOQSRKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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